

quantitative analysis of Flrlamide using mass spectrometry

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Compound of Interest

Compound Name: *Flrlamide, manduca*

CAS No.: 129960-91-4

Cat. No.: B1672852

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Abstract

This application note details the protocol for the quantitative analysis of Flrlamide (typically referring to the Manduca neuropeptide isoform or the C-terminal sequence Phe-Leu-Arg-Leu-NH₂). Flrlamide belongs to the FMRFamide-related peptide (FaRP) family, specifically the myosuppressins, which play critical roles in invertebrate neuromuscular modulation. Due to its low endogenous abundance and susceptibility to enzymatic degradation, accurate quantification requires a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This guide outlines a validated workflow using Solid Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM) for precise quantification in biological matrices (e.g., hemolymph, CNS tissue).

Introduction & Scientific Rationale

Flrlamide (often denoted as Manduca FLRLamide or related to Leucomyosuppressin) is a bioactive peptide. While specific N-terminal extensions vary by species (e.g., Manduca sexta, Locusta migratoria), the conserved C-terminal motif -FLRLamide or -FLRFamide dictates receptor binding.

Why LC-MS/MS?

- **Selectivity:** Immunoassays (ELISA) often suffer from cross-reactivity between FaRPs due to the shared C-terminal RFamide/RLamide epitope. MS/MS distinguishes these isoforms

based on unique precursor masses and specific fragmentation patterns.

- Sensitivity: Endogenous neuropeptide levels are often in the femtomole range. ESI-QQQ (Triple Quadrupole) in MRM mode provides the necessary signal-to-noise ratio.

The Challenge: Peptides are "sticky" (adsorb to surfaces) and labile. This protocol incorporates low-binding plastics and acidified extraction to prevent loss and stabilize the analyte.

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition.



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Figure 1: End-to-end workflow for Flrlamide quantification, emphasizing protein precipitation and SPE purification to minimize matrix effects.

Materials & Reagents

Component	Specification	Purpose
Analyte Standard	Synthetic Flrlamide (>95% purity)	Calibration curve generation.
Internal Standard (IS)	Stable Isotope Labeled Flrlamide (e.g., $^{13}\text{C}_6$ $^{15}\text{N}_4$ -Arg)	Normalization for extraction loss and ionization suppression.
Extraction Solvent	90% Methanol / 9% Water / 1% Acetic Acid	Protein precipitation and peptide solubilization.
LC Mobile Phase A	Water + 0.1% Formic Acid (FA)	Proton source for ionization.
LC Mobile Phase B	Acetonitrile (ACN) + 0.1% FA	Organic modifier for elution.
SPE Cartridges	C18 or HLB (Hydrophilic-Lipophilic Balance), 1cc/30mg	Desalting and concentration.
Column	C18 Peptide Column (e.g., 2.1 x 100 mm, 1.7 μm)	Chromatographic separation.

Detailed Protocol

Step 1: Standard Preparation

- Stock Solution: Dissolve synthetic Flrlamide in 50% ACN/Water (0.1% FA) to 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- Internal Standard (IS): Prepare labeled IS at a fixed concentration (e.g., 100 nM).
- Calibration Curve: Prepare serial dilutions of the analyte (e.g., 1 pM to 1 μM) in the "matrix-matched" buffer or solvent, keeping IS constant.

Step 2: Sample Extraction (Tissue/Hemolymph)

Rationale: Neuropeptides are rapidly degraded by peptidases. Immediate acidification inhibits enzymes and precipitates high-molecular-weight proteins.

- Collection: Collect tissue/hemolymph immediately into pre-chilled tubes containing the Extraction Solvent (10:1 v/w ratio for tissue).

- Spike IS: Add 10 μ L of Internal Standard solution to every sample before homogenization.
- Homogenization: Homogenize tissues (bead beater or sonication) on ice.
- Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

Step 3: Solid Phase Extraction (SPE)

Rationale: Removes salts that suppress ionization and lipids that foul the column.

- Condition: 1 mL MeOH, followed by 1 mL Water (0.1% FA).
- Load: Apply supernatant slowly.
- Wash: 1 mL 5% MeOH/Water (0.1% FA). Removes salts.
- Elute: 500 μ L 80% ACN/Water (0.1% FA). Elutes hydrophobic peptides.
- Dry: Evaporate eluate under nitrogen stream or vacuum centrifuge.
- Reconstitute: Dissolve in 50 μ L Mobile Phase A. Vortex well.

Step 4: LC-MS/MS Acquisition

LC Conditions:

- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-1 min: 5% B (Hold)
 - 1-10 min: 5% -> 45% B (Linear)
 - 10-12 min: 95% B (Wash)
 - 12.1 min: 5% B (Re-equilibrate)
- Temp: 40°C

MS Parameters (ESI+):

- Source: Electrospray Ionization (Positive)
- Mode: Multiple Reaction Monitoring (MRM)[1]
- Transitions:
 - Note: Transitions depend on the exact sequence. Assuming a generic decapeptide mass ~1221 Da (doubly charged precursor ~611.5).
 - Quantifier: Precursor $[M+2H]^{2+}$ -> y4 ion (FLRL-NH₂, m/z ~546). Specific to C-terminus.
 - Qualifier: Precursor $[M+2H]^{2+}$ -> y2 ion (RL-NH₂, m/z ~286).

Example MRM Table (Theoretical for pQDVDHVFLRL-NH₂):

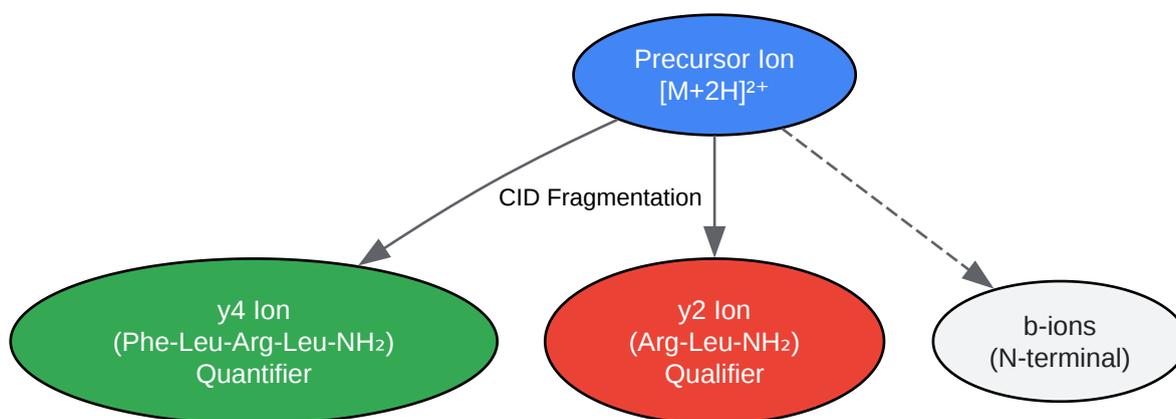
Analyte	Precursor (m/z)	Product (m/z)	Type	Collision Energy (V)
Frlamide	611.8	546.3 (y4)	Quant	25
Frlamide	611.8	399.3 (y3)	Qual	28

| Frlamide | 611.8 | 286.2 (y2) | Qual | 32 |

Results & Data Analysis

Chromatography & Specificity

The C-terminal "FLRLamide" sequence produces distinct y-series ions. The y4 ion (Phe-Leu-Arg-Leu-NH₂) is highly specific and usually the most intense fragment due to the Proline effect (if Pro is present) or the basic Arginine residue directing fragmentation.



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Figure 2: Predicted fragmentation pathway focusing on C-terminal y-ions used for specific quantitation.

Calculations

Calculate the Area Ratio ($\text{Area_Analyte} / \text{Area_IS}$). Plot Area Ratio vs. Concentration.

Expert Tips & Troubleshooting

- Adsorption Losses: Frlamide is hydrophobic. Use polypropylene or silanized glass vials. Never use standard glass. If recovery is low, add 0.1% BSA (Bovine Serum Albumin) to the collection buffer (if not interfering with MS) or use "Low-Bind" tubes.
- Carryover: The arginine residue can cause the peptide to stick to the LC column. Use a "sawtooth" wash (rapid cycling between 5% and 95% B) between samples if carryover > 1% is observed.
- Isomer Differentiation: Leucine (L) and Isoleucine (I) are isobaric (same mass).[2] If the sequence is FLRLamide vs FLRLamide, standard MS/MS cannot distinguish them. You must rely on high-resolution chromatography (retention time) or MS³ (if available) to differentiate.
- Stability: FaRPs are susceptible to degradation. Keep all samples at 4°C during processing and analyze within 24 hours of extraction.

References

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